![molecular formula C8H7ClN2 B075860 6-Chloro-2-methylimidazo[1,2-a]pyridine CAS No. 13583-92-1](/img/structure/B75860.png)

6-Chloro-2-methylimidazo[1,2-a]pyridine

描述

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines can be accomplished through various methods, including palladium- and copper-catalyzed aminations. Enguehard et al. (2003) described convenient and efficient methods for preparing novel 6-aminoimidazo[1,2-a]pyridine derivatives using such catalyzed methodologies, highlighting the versatility in synthesizing substituted imidazo[1,2-a]pyridines (Enguehard, Allouchi, Gueiffier, & Buchwald, 2003).

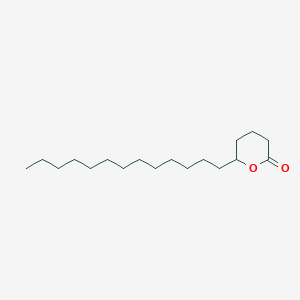

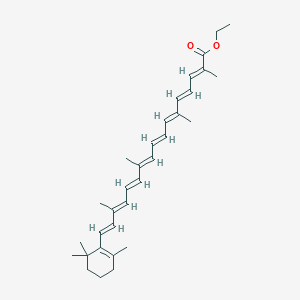

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines has been explored through X-ray crystallography, providing insights into their crystalline structure and molecular conformation. For instance, the crystal structure of 6-N-methylanilinoimidazo[1,2-a]pyridine was described by Enguehard et al. (2003), revealing detailed structural information pertinent to 6-aminoimidazo[1,2-a]pyridine derivatives (Enguehard et al., 2003).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines undergo a variety of chemical reactions, offering a pathway to diverse functionalized compounds. Bazin et al. (2013) developed alternative strategies for functionalizing 2-chloro-3-nitroimidazo[1,2-a]pyridine, demonstrating the role of the nitro group in facilitating chlorine displacement and enabling the synthesis of various products derived from imidazo[1,2-a]pyridine (Bazin, Marhadour, Tonnerre, & Marchand, 2013).

Physical Properties Analysis

The physical properties of 6-Chloro-2-methylimidazo[1,2-a]pyridine, such as solubility, melting point, and stability, are crucial for its application in synthetic chemistry. While specific data on 6-Chloro-2-methylimidazo[1,2-a]pyridine was not directly mentioned, the physical properties of closely related compounds provide a reference point for understanding its behavior under various conditions.

Chemical Properties Analysis

The chemical properties of 6-Chloro-2-methylimidazo[1,2-a]pyridine, including its reactivity with different reagents, potential for substitution reactions, and the role of its functional groups in synthesis, are fundamental aspects of its utility in chemical synthesis. The work by Enguehard et al. (2003) on ipso- or cine-substitutions of 6-haloimidazo[1,2-a]pyridine derivatives underlines the significance of reaction conditions on the outcome, illustrating the chemical versatility of the imidazo[1,2-a]pyridine scaffold (Enguehard, Allouchi, Gueiffier, & Buchwald, 2003).

科研应用

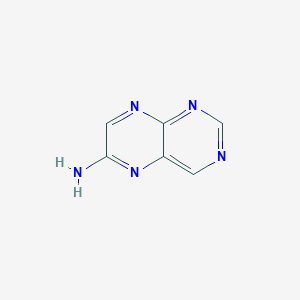

Synthesis of Novel Derivatives

Enguehard et al. (2003) reported methods for preparing novel 6-aminoimidazo[1,2-a]pyridine derivatives using palladium- or copper-catalyzed methodology, which can have implications in medicinal chemistry and materials science (Enguehard et al., 2003).

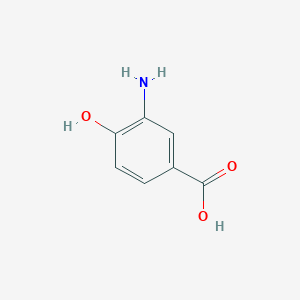

Anti-inflammatory Applications

Abignente et al. (1982) synthesized a series of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids and evaluated them for anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities, showcasing their potential in pharmaceutical applications (Abignente et al., 1982).

Antibacterial Activity

Althagafi and Abdel‐Latif (2021) synthesized new 6,8-dichloro-imidazo[1,2-a]pyridine derivatives and evaluated their antibacterial potency, indicating their application in antimicrobial therapies (Althagafi & Abdel‐Latif, 2021).

Water-Mediated Synthesis

Mohan et al. (2013) reported aqueous syntheses of methylimidazo[1,2-a]pyridines, expanding the methodology for synthesizing such compounds in a more environmentally friendly manner (Mohan, Rao, & Adimurthy, 2013).

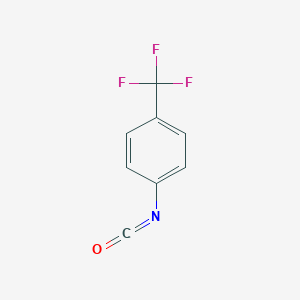

Synthesis of Cyanines

Sa̧czewski et al. (1987) discussed the reaction of 2-Chloro-3,4-dihydroimidazole with pyridine and aromatic isocyanates to produce cyanines, which have applications in dye and pigment industries (Sa̧czewski, Gdaniec, & Ośmiałowski, 1987).

Synthesis of Imidazo[1,2-a]pyridines

Masters et al. (2011) explored the synthesis of pyrido[1,2-a]benzimidazoles, significant in both medicinal and materials chemistry (Masters et al., 2011).

Microwave-Assisted Direct C3 Alkenylation

Koubachi et al. (2008) presented a method for the synthesis of 3-alkenylimidazo[1,2-a]pyridines, indicating advancements in the synthesis techniques for such compounds (Koubachi et al., 2008).

未来方向

Imidazo[1,2-a]pyridines, including 6-Chloro-2-methylimidazo[1,2-a]pyridine, have been attracting substantial interest due to their potential pharmaceutical applications . Future research will likely continue to explore new synthetic pathways, with an emphasis on environmentally benign strategies . Additionally, further studies on the biological activity profiles of these compounds could lead to the development of new drugs .

性质

IUPAC Name |

6-chloro-2-methylimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-6-4-11-5-7(9)2-3-8(11)10-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPDRZNBSRWKRPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(C=CC2=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50560104 | |

| Record name | 6-Chloro-2-methylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-methylimidazo[1,2-a]pyridine | |

CAS RN |

13583-92-1 | |

| Record name | 6-Chloro-2-methylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![1,2,3,4,7,7-Hexafluoro-5-vinylbicyclo[2.2.1]hept-2-ene](/img/structure/B75782.png)